Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate, or EDIPC, is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. EDIPC is a bicyclic molecule containing a pyridine ring, a benzene ring, and an ethyl group. It is structurally related to other small molecules such as ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate (EMPC) and ethyl 1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinecarboxylate (EDMPC). EDIPC has been found to possess a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
Synthesis and Characterization in Polypropylene Copolymers
Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate and related compounds have been synthesized and characterized for their application as antioxidants in polypropylene copolymers. The study highlighted their effectiveness in enhancing the thermal stability of the polymers, indicating their potential utility in materials science. This exploration into hindered-phenol-containing amine moieties provides a basis for the development of more efficient stabilizers for various polymeric materials (Desai et al., 2004).
Opiate Activity Probing
In the quest for opiate analgesics with better pharmacological properties, a series of novel 1'-methylxanthene-9-spiro-4'-piperidines were prepared, revealing that the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus produces potent mu-opiate agonists. This research provides valuable insights into the structure-activity relationships of opiate compounds, potentially guiding the development of new analgesics (Galt et al., 1989).
Amidation Reactions
The microwave-assisted direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary amines has been demonstrated to produce carboxamides in good yields. This methodology highlights the compound's role in facilitating efficient amidation reactions, which are fundamental in the synthesis of a wide range of organic compounds (Milosevic et al., 2015).
Synthesis of Schiff and Mannich Bases
This compound's derivatives have been used in the synthesis of Schiff and Mannich bases of isatin derivatives, demonstrating the compound's versatility in organic synthesis. These reactions are crucial for the development of compounds with potential biological activities, offering a pathway to novel therapeutics (Bekircan & Bektaş, 2008).
Inhibition of Mycobacterium tuberculosis
This compound and its analogues have been explored for their potential to inhibit Mycobacterium tuberculosis, indicating their importance in the development of new treatments for tuberculosis. This research is significant for public health, offering a foundation for creating more effective anti-tuberculosis agents (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate is the Gamma-aminobutyric acid receptor (GAR) . This receptor is a key player in the central nervous system, where it mediates inhibitory neurotransmission .
Mode of Action
This compound interacts with the GAR as an inhibitor This means it binds to the receptor and reduces its activity
Biochemical Pathways
The inhibition of GAR by this compound affects the GABAergic signaling pathway . This pathway is crucial for maintaining the balance between excitatory and inhibitory signals in the brain. Disruption of this balance can lead to various neurological and psychiatric disorders .
properties
IUPAC Name |
ethyl 1-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-6-25-21(24)17-7-9-22(10-8-17)13-16-11-18(14(2)3)20(23)19(12-16)15(4)5/h11-12,14-15,17,23H,6-10,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFRYHLEOWESOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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